{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol
CAS No.:
Cat. No.: VC16226456
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O |
|---|---|
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol |
| Standard InChI | InChI=1S/C8H16N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h7-9,11H,1-6H2 |
| Standard InChI Key | QAEMRKUNKVIXRR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N2C1CNCC2)CO |
Introduction
Chemical Identity and Structural Characteristics
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol (CAS No. 1204602-95-8) is defined by the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Its IUPAC name, 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol, reflects the bicyclic system comprising a pyrrolidine ring fused to a piperazine moiety, with a hydroxymethyl group at the 6-position.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | 156.23 g/mol | |
| Canonical SMILES | C1CC(N2C1CNCC2)CO | |
| InChI Key | QAEMRKUNKVIXRR-UHFFFAOYSA-N | |
| Solubility | Moderate in polar solvents |
The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms, contributing to its rigidity. X-ray crystallography and NMR studies confirm a chair-like configuration for the piperazine ring, with the pyrrolidine ring adopting an envelope conformation.
Synthesis and Characterization
Synthetic Pathways
The synthesis of {octahydropyrrolo[1,2-a]piperazin-6-yl}methanol typically involves multi-step organic reactions, as outlined below:
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Cyclization of Precursors: A common route begins with the condensation of a pyrrole derivative (e.g., pyrrolidine-2-carboxylic acid) with a piperazine precursor under acidic conditions.
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Reductive Amination: Introduction of the hydroxymethyl group is achieved via reductive amination using formaldehyde and sodium cyanoborohydride.
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Purification: Chromatographic techniques (e.g., HPLC) yield >95% purity, as verified by mass spectrometry.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes cyclization |
| Catalyst | p-Toluenesulfonic acid | Enhances rate |
| Solvent | Dichloromethane | Improves solubility |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) displays signals at δ 3.65 (m, 1H, CH-OH), 2.90–3.10 (m, 4H, piperazine protons), and 1.80–2.20 (m, 6H, pyrrolidine protons).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 157.1 [M+H]⁺, consistent with the molecular formula.
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High-Performance Liquid Chromatography (HPLC): Retention time of 8.2 minutes under reverse-phase conditions confirms purity.
| Target | Activity (IC₅₀) | Model System |
|---|---|---|
| L-type Ca²⁺ Channel | 12.3 μM | HEK293 cells |
| 5-HT₁A Receptor | 45.6 nM | Radioligand binding |
| Dopamine D₂ Receptor | 210 nM | In vitro assay |
Applications in Drug Discovery
The compound serves as a versatile scaffold for derivatization:
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Antimicrobial Agents: Quaternary ammonium derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus.
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Anticancer Candidates: Copper(II) complexes demonstrate pro-apoptotic effects in HeLa cells (EC₅₀ = 18.7 μM).
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Neuroprotective Agents: Carbamate derivatives reduce oxidative stress in neuronal cultures by 40% at 10 μM.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group to enhance receptor selectivity.
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Toxicological Profiling: Long-term toxicity studies in mammalian models.
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